1-Bromo-4-[difluoro(methoxy)methyl]benzene
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Overview
Description
1-Bromo-4-[difluoro(methoxy)methyl]benzene is an organic compound with the molecular formula C8H7BrF2O It is a derivative of benzene, where a bromine atom and a difluoro(methoxy)methyl group are substituted at the para positions
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-[difluoro(methoxy)methyl]benzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds . The downstream effects of this pathway include the production of a wide range of organoboron reagents .
Pharmacokinetics
The compound’s molecular weight is 187034 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of a variety of organoboron reagents , which are used in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 1-Bromo-4-[difluoro(methoxy)methyl]benzene can be achieved through several methods. One common approach involves the bromination of 4-[difluoro(methoxy)methyl]benzene using bromine or a brominating agent under controlled conditions. Another method includes the use of lithium diisopropylamide (LIDA) at low temperatures to generate the desired compound . Industrial production methods often involve large-scale bromination reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-[difluoro(methoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form the corresponding hydrocarbons.
Addition Reactions: The difluoro(methoxy)methyl group can participate in addition reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-[difluoro(methoxy)methyl]benzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Bromo-4-[difluoro(methoxy)methyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoro(methoxy)methyl group, which can lead to different reactivity and applications.
1-Bromo-4-(difluoromethyl)benzene:
1-Bromo-4,5-difluoro-2-methylbenzene: This compound has additional fluorine and methyl groups, which can influence its reactivity and applications.
Biological Activity
1-Bromo-4-[difluoro(methoxy)methyl]benzene is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom and a difluoromethoxy group attached to a benzene ring. Its chemical formula is C9H8BrF2O with a molecular weight of 251.06 g/mol. The presence of fluorine and bromine atoms contributes to its reactivity and potential as a pharmaceutical agent.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant in cancer therapies where enzyme inhibition can lead to reduced tumor growth.
- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways. This binding can modulate physiological responses, making it a candidate for drug development.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a potential candidate for treating bacterial infections.
- Anticancer Potential : Research indicates that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study reported that compounds similar to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy .
- Cytotoxicity Against Cancer Cells : In vitro testing revealed that this compound exhibited cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 5 µM to 20 µM depending on the cell line, highlighting its potential as an anticancer agent .
- Mechanistic Insights : Further research into the mechanism of action showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-bromo-4-[difluoro(methoxy)methyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACPVAIECFJINJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Br)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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